Cas no 1021263-69-3 (1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine)
![1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine structure](https://ja.kuujia.com/scimg/cas/1021263-69-3x500.png)
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 化学的及び物理的性質
名前と識別子
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- 1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- VU0636591-1
- 6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
- AKOS024499258
- SCHEMBL18126691
- F5123-0857
- 1021263-69-3
- 6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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- インチ: 1S/C15H15ClN6O2S/c16-12-1-3-13(4-2-12)25(23,24)21-9-7-20(8-10-21)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2
- InChIKey: FULIYQSKRKCQAC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)S(N1CCN(C2C=CC3=NN=CN3N=2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 378.0665726g/mol
- どういたいしつりょう: 378.0665726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5123-0857-50mg |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5123-0857-10mg |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5123-0857-3mg |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5123-0857-2mg |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5123-0857-75mg |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 90%+ | 75mg |
$208.0 | 2023-05-21 | |
Life Chemicals | F5123-0857-20mg |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5123-0857-15mg |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5123-0857-4mg |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5123-0857-2μmol |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5123-0857-25mg |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
1021263-69-3 | 25mg |
$109.0 | 2023-09-10 |
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazineに関する追加情報
1-(4-Chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine: A Comprehensive Overview
The compound 1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, with CAS No. 1021263-69-3, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and drug discovery. This compound is notable for its complex structure, which incorporates a piperazine ring system, a sulfonyl group attached to a chlorobenzene moiety, and a triazolopyridazine heterocycle. The integration of these structural elements endows the compound with unique physicochemical properties and potential bioactivity.
Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. The piperazine core is a well-known scaffold in drug design due to its ability to form hydrogen bonds and its capacity to act as a linker between different functional groups. In this compound, the piperazine ring is substituted at position 4 with a triazolopyridazine group, which introduces additional aromaticity and potential sites for interaction with biological targets. The sulfonyl group attached to the chlorobenzene ring further enhances the compound's solubility and stability.
The synthesis of this compound involves a multi-step process that showcases the ingenuity of modern organic chemistry. Key steps include the formation of the triazolopyridazine ring system through cyclization reactions and the subsequent coupling with the piperazine moiety. Researchers have employed various strategies to optimize the reaction conditions, ensuring high yields and purity of the final product. These advancements have made it possible to scale up production for preclinical studies.
From an applications perspective, this compound has shown promise in several therapeutic areas. Its ability to modulate key biological targets makes it a valuable lead compound in drug discovery programs. For instance, recent research has demonstrated its potential as an inhibitor of certain kinase enzymes, which are implicated in various disease states such as cancer and inflammatory disorders.
Moreover, the structural features of this compound make it an excellent candidate for further functionalization. By modifying the substituents on the triazolopyridazine or chlorobenzene rings, chemists can explore a wide range of biological activities and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This versatility underscores its importance as a building block in medicinal chemistry.
In conclusion, 1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine represents a cutting-edge advancement in chemical synthesis and drug design. Its intricate structure and diverse functional groups position it as a valuable tool for exploring novel therapeutic interventions. As research continues to uncover its full potential, this compound is likely to play an increasingly significant role in the development of innovative medicines.
1021263-69-3 (1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine) 関連製品
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